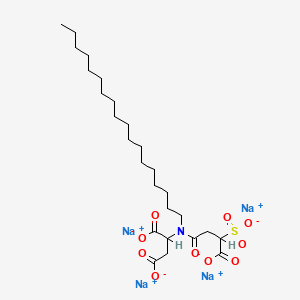
Aerosol 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aerosol 22 is a synthetic compound with the chemical formula C26H48NNaO10S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in formulations requiring emulsification or dispersion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aerosol 22 typically involves the reaction of stearyl amine with aspartic acid derivatives. The process includes the following steps:
Stearyl Amine Reaction: Stearyl amine is reacted with a derivative of aspartic acid, such as N-carboxyanhydride, under controlled conditions.
Sulfonation: The resulting product is then sulfonated using a sulfonating agent like sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
Aerosol 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Aerosol 22 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
作用機序
The mechanism by which Aerosol 22 exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophilic and hydrophobic substances. This property is crucial in applications such as emulsification, dispersion, and solubilization. The molecular targets include lipid bilayers in biological membranes and hydrophobic particles in industrial formulations.
類似化合物との比較
Similar Compounds
Sodium Lauryl Sulfate: Another surfactant with similar emulsifying properties but different molecular structure.
Tetrasodium EDTA: Used as a chelating agent with some surfactant properties.
Sodium Stearoyl Lactylate: Employed in food and cosmetic industries for its emulsifying capabilities.
Uniqueness
Aerosol 22 is unique due to its specific combination of hydrophilic and hydrophobic groups, which provides superior emulsifying and dispersing properties compared to other surfactants. Its ability to interact with a wide range of substances makes it versatile for various applications.
特性
CAS番号 |
38916-42-6 |
|---|---|
分子式 |
C26H43NNa4O10S |
分子量 |
653.6 g/mol |
IUPAC名 |
tetrasodium;2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4 |
InChIキー |
XZPMQCKVOWVETG-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
38916-42-6 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















